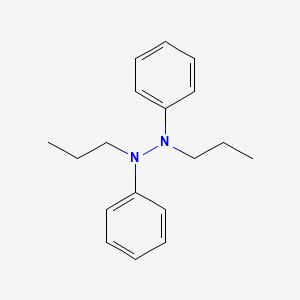
2-Ethenylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H10. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions . Another method involves the elimination reactions on allylic halides .
Industrial Production Methods: Industrial production of conjugated dienes like this compound often involves the catalytic dehydrogenation of cyclohexane derivatives. This process typically requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
Wissenschaftliche Forschungsanwendungen
2-Ethenylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds
Wirkmechanismus
The mechanism of action of 2-Ethenylcyclohexa-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, where it reacts with a dienophile to form a six-membered ring . This reaction is facilitated by the alignment of the π-electrons in the conjugated system, allowing for the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
Cyclohexa-1,4-diene: An isomer of 2-Ethenylcyclohexa-1,3-diene with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
62939-61-1 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
2-ethenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2 |
InChI-Schlüssel |
OZTKINGBFVDAQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


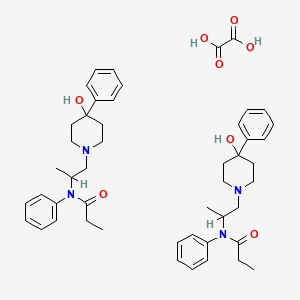

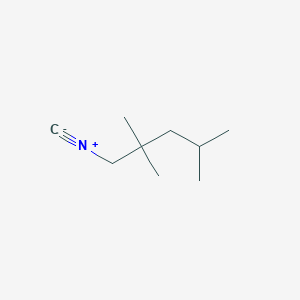

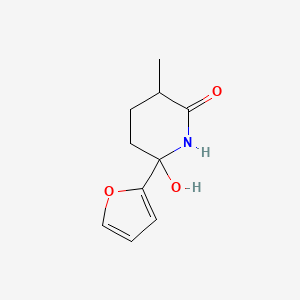
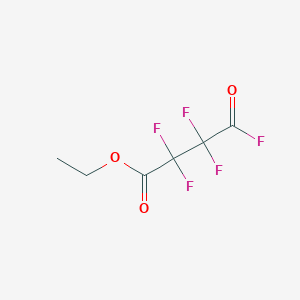

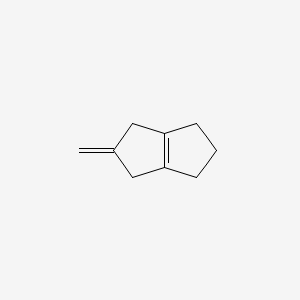
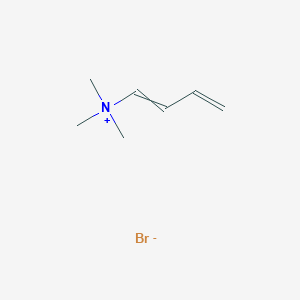
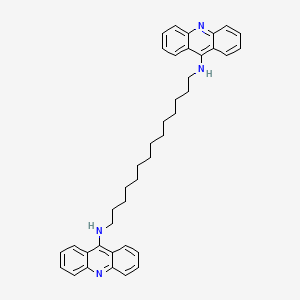
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
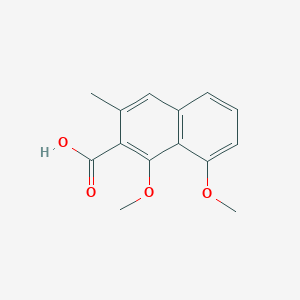
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
